PA-JF646-Nhs

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

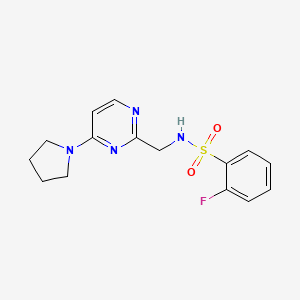

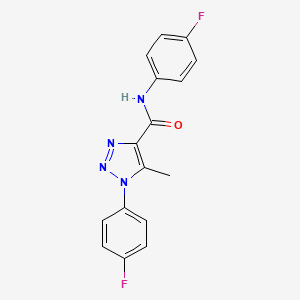

PA-JF646-Nhs, also known as PA Janelia Fluor® 646, SE, is a photoactivatable fluorescent dye . It is supplied with an NHS ester reactive group for the labeling of primary amines . It is suitable for live and fixed cell imaging .

Synthesis Analysis

The synthesis of PA-JF646-Nhs involves the use of an NHS ester reactive group for coupling to primary amine groups . The NHS ester can be converted to a relevant substrate for use in self-labeling tag systems, such as HaloTag® and SNAP-tag® .Molecular Structure Analysis

The chemical name of PA-JF646-Nhs is 2,5-Dioxo-1-pyrrolidinyl 3,7-di-1-azetidinyl-2’-diazo-5,5-dimethyl-2’,3’-dihydro-5H-3’-oxospiro [dibenzo [ b, e ]siline-10,1’-indene]-6’-carboxylate . Its molecular weight is 617.74 and its formula is C34H31N5O5Si .Chemical Reactions Analysis

PA-JF646-Nhs is non-fluorescent until activated at 365 nm . The NHS ester can be converted to a relevant substrate for use in self-labeling tag systems .Physical And Chemical Properties Analysis

PA-JF646-Nhs is non-fluorescent until activated at 365 nm . Its excitation and emission maxima (λ) are 649 - 651 nm and 663 - 665 nm, respectively .Aplicaciones Científicas De Investigación

Super Resolution Microscopy (SRM)

PA Janelia Fluor 646, SE is widely used in Super Resolution Microscopy (SRM) . It’s a red photoactivatable dye with an NHS ester reactive group for the labeling of primary amines . It’s non-fluorescent until activated at 365 nm .

Single Molecule Tracking

This compound is suitable for single molecule tracking . It provides a means to track the movement and interaction of individual molecules in real time, which is crucial in understanding biological processes at the molecular level .

Live Cell Imaging

PA Janelia Fluor 646, SE is used in live cell imaging . It allows researchers to study dynamic cellular processes, interactions and functions in real time and over time, providing a more realistic representation of biological processes .

Fixed Cell Imaging

In addition to live cell imaging, this compound is also suitable for fixed cell imaging . This technique involves the use of chemical fixatives to preserve the structure and cellular components of cells for microscopic examination .

sptPALM Technique

The compound is suitable for the sptPALM (live cells) technique . sptPALM (Single Particle Tracking Photoactivated Localization Microscopy) is a super-resolution imaging technique that allows for the tracking of individual molecules in live cells .

PALM Technique

PA Janelia Fluor 646, SE is also used in the PALM (fixed cells) technique . PALM (Photoactivated Localization Microscopy) is a super-resolution imaging technique that provides high spatial resolution images by activating, localizing, and bleaching individual fluorescent molecules .

Self-Labeling Tag Systems

The NHS ester of PA Janelia Fluor 646, SE can be converted to relevant substrate for use in self-labeling tag systems , such as HaloTag® and SNAP-tag® . These systems allow for the specific, covalent attachment of virtually any molecule to a protein of interest .

Multiplexed Imaging

This compound can be multiplexed with PA Janelia Fluor 549, SE to perform two-color sptPALM in live cells with activation at 405nm . This allows for the simultaneous visualization of multiple targets within the same cell .

Mecanismo De Acción

Target of Action

PA Janelia Fluor 646, SE, also known as PA-JF646-NHS, is a photoactivatable fluorescent dye . It is supplied with an NHS ester reactive group for the labeling of primary amines . This makes it suitable for live and fixed cell imaging .

Mode of Action

PA Janelia Fluor 646, SE interacts with its targets through a process called photoactivation . Initially, it is non-fluorescent until activated at 365 nm . The NHS ester can be converted to a relevant substrate for use in self-labeling tag systems, such as HaloTag® and SNAP-tag® .

Biochemical Pathways

The biochemical pathways affected by PA Janelia Fluor 646, SE are primarily related to fluorescence imaging . It is used in techniques such as single molecule tracking and super-resolution microscopy in live cells, specifically sptPALM (live cells) and PALM (fixed cells) techniques .

Pharmacokinetics

It is known that the compound is suitable for live and fixed cell imaging , suggesting that it has properties that allow it to permeate cells and remain stable enough for imaging purposes.

Result of Action

The molecular and cellular effects of PA Janelia Fluor 646, SE’s action are primarily observed through its role in fluorescence imaging . Upon protein conjugation, the efficiencies of photoconversion improve substantially . It provides low background staining, making it ideal for detailed imaging studies .

Action Environment

The action of PA Janelia Fluor 646, SE can be influenced by environmental factors such as light and the presence of specific proteins . For instance, it is non-fluorescent until activated at 365 nm . Additionally, its NHS ester can be converted to a relevant substrate for use in self-labeling tag systems, indicating that the presence of these systems in the environment would influence its action .

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3,7-bis(azetidin-1-yl)-2'-diazo-5,5-dimethyl-1'-oxospiro[benzo[b][1]benzosiline-10,3'-indene]-5'-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H31N5O5Si/c1-45(2)27-18-21(37-13-3-14-37)6-9-24(27)34(25-10-7-22(19-28(25)45)38-15-4-16-38)26-17-20(5-8-23(26)31(42)32(34)36-35)33(43)44-39-29(40)11-12-30(39)41/h5-10,17-19H,3-4,11-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVIATAHKOZWKHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(C2=C(C=CC(=C2)N3CCC3)C4(C5=C1C=C(C=C5)N6CCC6)C7=C(C=CC(=C7)C(=O)ON8C(=O)CCC8=O)C(=O)C4=[N+]=[N-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H31N5O5Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

617.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

PA Janelia Fluor(R)646, SE | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![isopropyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2709719.png)

![Tert-butyl 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate](/img/structure/B2709720.png)

![2-methyl-5-nitro-2H-pyrazolo[3,4-b]pyridine](/img/structure/B2709721.png)

![6-biphenyl-4-yl-1-methyl-2-(4-methylphenyl)-1H-imidazo[1,2-a]imidazole](/img/structure/B2709722.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)prop-2-en-1-one hydrochloride](/img/structure/B2709727.png)

![2-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2709731.png)

![2-(7-butyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2709732.png)

![5-amino-1-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2709734.png)